REACTION_SMILES
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[Br:19][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[C:13](=[O:14])([O-:15])[O-:16].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[CH3:32][C:33]#[N:34].[K+:17].[K+:18].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:7]#[N:8])[cH:9][cH:10][c:11]1[OH:12]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:7]#[N:8])[cH:9][cH:10][c:11]1[O:12][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(O)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(OCc2ccccc2)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |